(2E)-(2-Phenylcyclohexylidene)ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-(2-Phenylcyclohexylidene)ethanoic acid is an organic compound with the molecular formula C14H16O2. It features a cyclohexylidene ring substituted with a phenyl group and a carboxylic acid group. This compound is notable for its unique structure, which includes multiple bonds, aromatic rings, and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(2-Phenylcyclohexylidene)ethanoic acid typically involves the reaction of cyclohexanone with benzaldehyde under basic conditions to form the intermediate (2-Phenylcyclohexylidene)ethanol. This intermediate is then oxidized to yield the desired this compound. The reaction conditions often include the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed .
Chemical Reactions Analysis
Types of Reactions
(2E)-(2-Phenylcyclohexylidene)ethanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2E)-(2-Phenylcyclohexylidene)ethanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-(2-Phenylcyclohexylidene)ethanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the cyclohexylidene ring.
Cyclohexanecarboxylic acid: Similar structure but lacks the phenyl group.
Cinnamic acid: Similar structure but has a different arrangement of the phenyl and carboxylic acid groups.
Uniqueness
(2E)-(2-Phenylcyclohexylidene)ethanoic acid is unique due to its combination of a cyclohexylidene ring and a phenyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2E)-2-(2-phenylcyclohexylidene)acetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,15,16)/b12-10+ |
InChI Key |
DCESOIYNTQELMW-ZRDIBKRKSA-N |
Isomeric SMILES |
C1CC/C(=C\C(=O)O)/C(C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=CC(=O)O)C(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.